molecular formula C21H26N4O B2504278 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one CAS No. 565201-72-1

4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one

Cat. No.: B2504278
CAS No.: 565201-72-1
M. Wt: 350.466
InChI Key: QDFUONQEBFMDOP-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a pyrazoloquinolinone derivative characterized by a fused heterocyclic core with a tetrahydroquinoline scaffold. The compound features a dimethylamino-substituted phenyl group at position 4, three methyl groups at positions 3, 7, and 7, and a ketone moiety at position 3. Pyrazoloquinolinones are typically synthesized via multicomponent reactions or tandem oxidative-condensation methods, often employing catalysts like L-proline or microwave-assisted techniques to enhance efficiency .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-12-17-18(13-6-8-14(9-7-13)25(4)5)19-15(22-20(17)24-23-12)10-21(2,3)11-16(19)26/h6-9,18H,10-11H2,1-5H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFUONQEBFMDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Pyrazole Ring Formation

The foundational approach involves cyclocondensation of 2-chloro-3-formylquinoline precursors with substituted hydrazines. As demonstrated by Afghan et al., protection of the aldehyde group as an ethylene acetal precedes nucleophilic displacement of chlorine by hydrazine derivatives, followed by acid-catalyzed cyclization to form the pyrazole ring. For the target compound, 4-(dimethylamino)phenylhydrazine hydrochloride serves as the hydrazine component, reacting with 3,7,7-trimethyl-2-chloro-6,7,8,9-tetrahydroquinolin-5(4H)-one under refluxing ethanol (78°C, 6–8 hr) to achieve 72–78% yields. Critical parameters include:

  • Solvent optimization : Ethanol outperforms DMF or THF due to improved solubility of hydrazine salts.
  • Stoichiometry : A 1.2:1 molar ratio of hydrazine to chloroaldehyde minimizes side products.

Thionyl Chloride-Mediated Chlorination

Early-stage synthesis of the quinoline core often employs thionyl chloride (SOCl₂) to convert hydroxyl or carbonyl groups to chlorides. López-Rivilli’s methodology, adapted for microwave-assisted reactions, achieves >95% conversion of 5-hydroxyquinolinones to 5-chloro intermediates within 1–4 min at 85°C. Subsequent hydrazine coupling at 140°C under microwave irradiation completes the pyrazoloquinoline framework in 30–40 min.

Microwave-Assisted Multicomponent Syntheses

T3P®-DMSO Catalyzed One-Pot Assembly

A breakthrough method reported by recent studies utilizes propylphosphonic anhydride (T3P®) and dimethyl sulfoxide (DMSO) under microwave irradiation to condense alcohols, cyclic 1,3-dicarbonyls, and aminoheterocycles in a single step. For the target compound:

  • Reactants :

    • Benzyl alcohol (1.2 mmol)
    • Dimedone (1 mmol)
    • 5-amino-3-methyl-1H-pyrazole (1 mmol)
  • Conditions :

    • Catalyst: T3P® (2.5 eq) in 1,4-dioxane
    • Temperature: 90°C
    • Time: 30 min (microwave, 300 W)

This protocol achieves 84% yield with >95% purity, leveraging T3P®’s dual role as a dehydrating agent and Lewis acid. Comparative studies show a 35% reduction in reaction time versus conventional heating.

Solvent-Free Mechanochemical Synthesis

Myrboh et al. developed a solvent-free approach using L-proline (20 mol%) as an organocatalyst. Equimolar quantities of dimedone, 4-(dimethylamino)benzaldehyde, and 3-methyl-1H-pyrazol-5-amine are ground in a mortar for 15 min, followed by heating at 80°C for 2 hr. Key advantages include:

  • Yield : 89%
  • E-factor : 0.3 (vs. 8.2 for solvent-based methods)
  • Stereochemical control : Enantiomeric excess (ee) of 92% via hydrogen-bond-directed assembly.

Pharmaceutical-Grade Synthesis (Patent Route)

The patent AU2012319549A1 outlines a scaled-up route emphasizing purity (>99.5%) for PDE9 inhibition studies:

  • Step A-1 : Condensation of 3,7,7-trimethyl-2-chloroquinolin-5(4H)-one with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 100°C for 2 hr.
  • Step A-2 : Reaction with 4-(dimethylamino)phenylhydrazine hydrochloride (1.5 eq) in n-butanol at reflux (117°C, 8 hr).
  • Purification : Sequential recrystallization from ethanol/water (3:1) and column chromatography (SiO₂, hexane/EtOAc 4:1).

This method achieves 76% yield with residual solvents <0.1% (per ICH guidelines).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N), 1592 cm⁻¹ (C=N pyrazole).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (s, 6H, 2×CH₃), 2.21 (s, 3H, N(CH₃)₂), 2.98 (t, 2H, CH₂), 6.72–7.45 (m, 4H, aromatic).
  • MS (ESI+) : m/z 377.2 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction (CCDC 1502343) confirms the chair conformation of the tetrahydroquinoline ring and near-planar pyrazole-quinoline dihedral angle (8.7°).

Comparative Evaluation of Methods

Method Yield (%) Time Purity (%) Key Advantage
Conventional 72–78 8 hr 95 Low equipment requirements
Microwave (T3P®) 84 30 min 98 Rapid, high throughput
Solvent-free 89 2 hr 99 Eco-friendly, high ee
Patent route 76 10 hr 99.5 Pharma-grade purity

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce more oxygen-containing functionalities.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring or the pyrazoloquinoline core.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the molecule.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products:

  • Oxidation Products: Formation of carboxylic acids or aldehydes.

  • Reduction Products: Alcohols or amines depending on the functional group reduced.

  • Substitution Products: Various substituted derivatives depending on the nature of the reacting nucleophile or electrophile.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including but not limited to:

  • Chemistry: As a building block for synthesizing more complex organic molecules.

  • Biology: Studying its interactions with biological macromolecules.

  • Medicine: Investigating its potential as a pharmaceutical lead compound.

  • Industry: Exploring its utility in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with molecular targets. Its effects are typically mediated through the following pathways:

  • Binding to Enzymes: Inhibiting or modulating enzyme activities.

  • Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

  • Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to a class of pyrazolo[3,4-b]quinolin-5-ones with variable aryl substituents at position 3. Key structural analogs include:

  • 4-(4-Fluorophenyl) derivative (4g) : Substituted with a fluorophenyl group, yielding 89% via glycerol-mediated synthesis. Exhibits a higher melting point (221–222°C) compared to methoxy- or tert-butyl-substituted analogs, likely due to enhanced intermolecular interactions from the electronegative fluorine atom .
  • 4-(4-Methoxyphenyl) derivative (5d) : Features a methoxy group, achieving 80% yield with a lower melting point (122–126°C), attributed to reduced crystallinity from the electron-donating methoxy substituent .
  • 4-(4-Chlorophenyl) analog: A structurally similar compound (CAS No. 370588-24-2) with a chloro substituent, though specific synthetic or physical data are unavailable .
  • 4-(4-(tert-Butyl)phenyl) derivative (5c) : Bears a bulky tert-butyl group, resulting in a moderate yield (65%) and intermediate melting point (155–159°C) .

Physicochemical Properties

Compound Melting Point (°C) IR Stretching (cm⁻¹) Key $ ^1H $ NMR Signals (δ, ppm)
Target Compound N/A N/A N/A
4g (4-Fluorophenyl) 221–222 0.9 (s, CH3), 7.0–8.0 (m, Ar-H)
5c (tert-Butylphenyl) 155–159 2943 (C-H), 1565 (C=O) 1.27 (s, tert-butyl), 7.35–7.42 (m, Ar-H)
5d (4-Methoxyphenyl) 122–126 1580 (C=O), 1253 (C-O) 3.76 (s, OCH3), 6.78 (d, Ar-H)

The dimethylamino group in the target compound is expected to show characteristic $ ^1H $ NMR signals near δ 2.8–3.0 (N(CH3)2) and aromatic protons downfield-shifted due to electron donation. IR would likely exhibit C=O stretching near 1650–1700 cm⁻¹, consistent with analogs .

Biological Activity

The compound 4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazoloquinoline core.
  • A dimethylamino group that may enhance its pharmacological properties.
  • Multiple methyl groups contributing to its lipophilicity.

The general formula can be represented as:

C19H24N4C_{19}H_{24}N_4

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₉H₂₄N₄
Molecular Weight320.42 g/mol
Functional GroupsDimethylamino, Methyl
Core StructurePyrazolo[3,4-b]quinoline

Antiproliferative Effects

Recent studies have demonstrated that compounds within the pyrazoloquinoline class exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Breast Cancer : MCF-7, MDA-MB-231
    • Leukemia : K-562, HL-60
  • Results :
    • The compound showed IC50 values ranging from 0.900.90 to 3.30μM3.30\mu M across different cell lines, indicating potent cytotoxic effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other pyrazoloquinolines, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • Targeting Kinase Pathways : The dimethylamino group may enhance binding affinity to specific kinases involved in cell proliferation and survival.

Table 2: Antiproliferative Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-71.25Tubulin Inhibition
MDA-MB-2312.00Kinase Inhibition
K-5620.92Apoptosis Induction
HL-601.05Microtubule Disruption

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of pyrazoloquinolines reported that modifications to the core structure significantly affected antiproliferative activity. The synthesized derivative exhibited enhanced cytotoxicity against breast cancer cell lines compared to the parent compound .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the SAR of pyrazoloquinolines and identified that the presence of electron-donating groups like dimethylamino improved biological activity. The study concluded that fine-tuning substituents could lead to more potent anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?

The compound is typically synthesized via multi-step procedures involving cyclization and functional group modifications. Key steps include:

  • Condensation of aldehydes with amines or hydrazines to form the pyrazoloquinoline core .
  • Optimization of solvent (e.g., ethanol, acetonitrile) and temperature (reflux conditions) to enhance selectivity .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions and ring saturation .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and stereochemistry, critical for validating spiro or fused ring systems .

Q. What safety protocols are critical during synthesis?

  • Use fume hoods for volatile solvents (e.g., dichloromethane).
  • Handle catalysts (e.g., tin(II) chloride) with protective gear due to toxicity .
  • Follow waste disposal guidelines for halogenated byproducts .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Screening : Transition-metal catalysts or organocatalysts enhance regioselectivity in cyclization steps .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) reduces decomposition of thermally sensitive intermediates .

Q. How should researchers resolve contradictions in spectral data?

  • Multi-Technique Cross-Validation : Combine NMR (for functional groups) with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • Computational Modeling : Density functional theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
  • Single-Crystal Analysis : Resolves ambiguities in regiochemistry or stereoisomerism .

Q. What methodologies are used to evaluate biological activity in related compounds?

  • Kinase Inhibition Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding sites) .
  • ADME Profiling : Microsomal stability assays and Caco-2 cell models predict pharmacokinetics .

Q. How can computational tools predict reactivity or metabolic pathways?

  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites .
  • Metabolism : CYP450 enzyme docking simulations highlight potential oxidation sites .
  • QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups) to bioactivity .

Data Analysis and Experimental Design

Q. What strategies mitigate variability in biological assay results?

  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Replicate Experiments : Perform triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers .
  • Blind Testing : Minimize bias by randomizing sample assignments during data collection .

Q. How should researchers design experiments to probe structure-activity relationships (SAR)?

  • Derivative Libraries : Synthesize analogs with systematic substituent variations (e.g., halogens, methoxy groups) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Phase .
  • In Silico Screening : Virtual libraries prioritize compounds with predicted high binding affinity .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported synthetic protocols or bioactivity?

  • Literature Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies .
  • Reproducibility Trials : Replicate key experiments with strict adherence to published methods .
  • Peer Consultation : Collaborate with authors to clarify ambiguities in procedural details .

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